molecular formula C15H10IN3O3 B2521566 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate CAS No. 452301-32-5

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate

Cat. No.: B2521566
CAS No.: 452301-32-5
M. Wt: 407.167
InChI Key: QGTJNFKHWKAJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate is a useful research compound. Its molecular formula is C15H10IN3O3 and its molecular weight is 407.167. The purity is usually 95%.
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Scientific Research Applications

Triazine-Based Compounds in Scientific Research

Heterocyclic Compounds and Biological Significance

Heterocyclic compounds bearing the triazine scaffold have garnered interest due to their wide spectrum of biological activities. Research has demonstrated that triazine analogs possess potent pharmacological properties, including antibacterial, antifungal, anti-cancer, antiviral, antimalarial, and anti-inflammatory effects. This makes the triazine nucleus a core moiety for developing future drugs with enhanced therapeutic potentials (Verma et al., 2019).

Synthetic Approaches to Bioactive Benzazoles

The synthesis of benzazoles and derivatives, including triazine-based compounds, has been a focal point in medicinal chemistry. These molecules exhibit a diversity of biological activities, and synthetic chemists have developed new procedures to access compounds with the guanidine moiety. Such advancements facilitate the investigation of new pharmacophores, highlighting the therapeutic potential of these heterocycles in addressing various health conditions (Rosales-Hernández et al., 2022).

Environmental Impact and Analytical Methodologies

The determination of organic UV filters, which include triazine derivatives, in environmental water samples is crucial due to their classification as emerging contaminants. These compounds, found in cosmetic products, reach aquatic environments, necessitating the development of sensitive and selective analytical methods for their surveillance. Microextraction techniques play a significant role in the sample preparation for environmental monitoring, underscoring the environmental relevance of such compounds (Chisvert et al., 2018).

Antitumor Activities and Drug Development

Triazines and their derivatives have been explored for their antitumor activities. These compounds are recognized for their ability to inhibit various cancer cell lines, demonstrating the therapeutic potential of triazine-based molecules in cancer treatment. Such studies are crucial for understanding the mechanisms of action and developing effective anticancer drugs (Cascioferro et al., 2017).

Biochemical Analysis

Biochemical Properties

The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate plays a significant role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10IN3O3/c16-12-7-3-1-5-10(12)15(21)22-9-19-14(20)11-6-2-4-8-13(11)17-18-19/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTJNFKHWKAJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10IN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.